molecular formula C18H16N2S3 B4554826 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole CAS No. 477735-15-2

2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole

Cat. No.: B4554826
CAS No.: 477735-15-2
M. Wt: 356.5 g/mol
InChI Key: FLICSINQLWAGRG-KPKJPENVSA-N
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Description

2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of benzylthio and cinnamylthio groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with benzyl and cinnamyl thiol derivatives. One common method is the nucleophilic substitution reaction where the thiadiazole ring is activated by a leaving group, allowing the thiol derivatives to attach to the ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Thiadiazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Research indicates that compounds similar to 2-(benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole exhibit significant antiproliferative activity against human cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) .
  • Mechanism of Action
    • The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For instance, compounds related to this thiadiazole structure have shown to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, inhibition of the vascular endothelial growth factor receptor (VEGFR-2) has been noted, which is crucial for tumor angiogenesis .

Study 1: Cytotoxic Evaluation

A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents, showcasing their potential as effective anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiadiazole derivatives revealed that specific substitutions on the benzyl and cinnamyl groups greatly influenced their biological activity. For example, compounds with halogen substitutions exhibited improved potency against cancer cells compared to their unsubstituted counterparts .

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylthio)aniline
  • 2-(Benzylthio)benzo[d]thiazole
  • 2-(Benzylthio)benzo[d]oxazole

Uniqueness

2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is unique due to the presence of both benzylthio and cinnamylthio groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities or different reactivity patterns, making it a valuable compound for various research applications .

Biological Activity

2-(Benzylthio)-5-(cinnamylthio)-1,3,4-thiadiazole is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with benzyl and cinnamyl thio groups. The presence of these sulfur-containing moieties is significant as they may enhance the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) have shown promising results. For instance, compounds derived from similar scaffolds demonstrated IC50 values ranging from 7 to 29 μM across different cell lines, indicating significant cytostatic activity .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation. Structural modifications that enhance lipophilicity have been correlated with increased anticancer activity .

Case Studies

  • Study on Antiproliferative Effects :
    • A study synthesized various thiadiazole derivatives and evaluated their antiproliferative effects against the NCI-60 cancer cell line panel. Compounds with substitutions at the 5-position showed broad-spectrum activity with GI50 values between 2.02 and 7.82 μM .
    • The most active compounds were further analyzed for selectivity towards specific cancer types, revealing promising candidates for further development.
  • Quantitative Structure-Activity Relationship (QSAR) :
    • A QSAR analysis identified key molecular descriptors influencing biological activity. Lipophilicity emerged as a crucial factor affecting the cytotoxicity against HCT-116 cells, while structural features associated with styryl substituents were vital for activity against MCF-7 cells .

Table 1: Summary of Anticancer Activity of Related Thiadiazole Compounds

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
Compound CHCT-11612Inhibition of proliferation
This compoundHeLaTBDTBD

Safety and Toxicity

Preliminary safety assessments indicate that while some derivatives exhibit promising anticancer properties, they may also cause skin and eye irritation as per hazard classifications associated with thiadiazole compounds . Further toxicological evaluations are necessary to establish safety profiles.

Properties

IUPAC Name

2-benzylsulfanyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2S3/c1-3-8-15(9-4-1)12-7-13-21-17-19-20-18(23-17)22-14-16-10-5-2-6-11-16/h1-12H,13-14H2/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLICSINQLWAGRG-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SC/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477735-15-2
Record name 2-(BENZYLTHIO)-5-(CINNAMYLTHIO)-1,3,4-THIADIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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